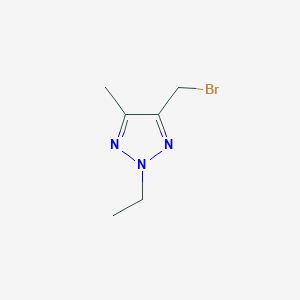
4-(bromomethyl)-2-ethyl-5-methyl-2H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(bromomethyl)-2-ethyl-5-methyl-2H-1,2,3-triazole is a heterocyclic compound that contains a triazole ring substituted with bromomethyl, ethyl, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-2-ethyl-5-methyl-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromomethyl-1,2,3-triazole with ethyl and methyl substituents. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) bromide (CuBr) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-(bromomethyl)-2-ethyl-5-methyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding triazole oxides.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). Typical conditions involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted triazoles depending on the nucleophile used.
Oxidation Reactions: Triazole oxides are the primary products.
Reduction Reactions: Dihydrotriazoles are formed as major products.
Aplicaciones Científicas De Investigación
4-(bromomethyl)-2-ethyl-5-methyl-2H-1,2,3-triazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Materials Science: It is employed in the development of novel materials with unique electronic and optical properties
Mecanismo De Acción
The mechanism of action of 4-(bromomethyl)-2-ethyl-5-methyl-2H-1,2,3-triazole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The triazole ring may also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(bromomethyl)-1,2,3-triazole: Lacks the ethyl and methyl substituents, resulting in different reactivity and applications.
2-ethyl-5-methyl-1,2,3-triazole:
5-methyl-1,2,3-triazole: A simpler analog with fewer substituents, leading to distinct properties.
Uniqueness
4-(bromomethyl)-2-ethyl-5-methyl-2H-1,2,3-triazole is unique due to the combination of its substituents, which confer specific reactivity and potential for diverse applications. The presence of the bromomethyl group allows for versatile chemical modifications, while the ethyl and methyl groups influence its physical and chemical properties .
Propiedades
IUPAC Name |
4-(bromomethyl)-2-ethyl-5-methyltriazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3/c1-3-10-8-5(2)6(4-7)9-10/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVAMTOAZVACHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(C(=N1)CBr)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Cyclohexylmethyl)[(oxan-4-yl)methyl]amine](/img/structure/B2886236.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2886237.png)
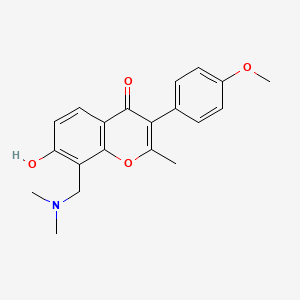
![3-(2-chloro-6-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2886241.png)
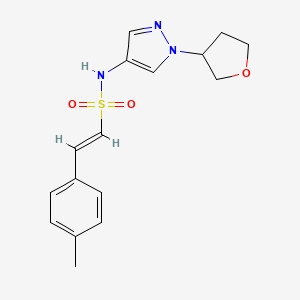

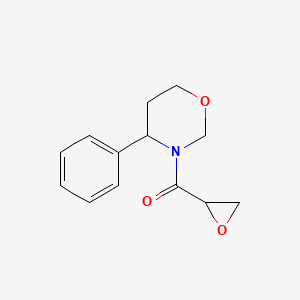


![5-(4-chlorophenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2886251.png)
![N-cyclohexyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2886252.png)
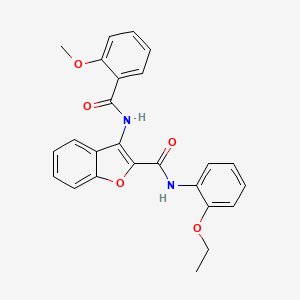
![2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethanamine;hydrochloride](/img/structure/B2886256.png)
![N-[Cyano(cyclopropyl)methyl]-1-[(4-fluorophenyl)methyl]-5-methyltriazole-4-carboxamide](/img/structure/B2886258.png)
